molecular formula C21H23F4NO2 B10900297 N-(2-tert-butylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide

N-(2-tert-butylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide

Cat. No.: B10900297
M. Wt: 397.4 g/mol
InChI Key: ZZXVGPLUFPJBPR-UHFFFAOYSA-N
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Description

N~1~-[2-(TERT-BUTYL)PHENYL]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZAMIDE is a complex organic compound characterized by the presence of a tert-butyl group and a tetrafluoropropoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(TERT-BUTYL)PHENYL]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-(tert-butyl)phenylamine with 3-bromomethylbenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the benzamide core with the tert-butyl group attached.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-(TERT-BUTYL)PHENYL]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable leaving group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N~1~-[2-(TERT-BUTYL)PHENYL]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-[2-(TERT-BUTYL)PHENYL]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[2-(TERT-BUTYL)PHENYL]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZAMIDE is unique due to the combination of the tert-butyl and tetrafluoropropoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C21H23F4NO2

Molecular Weight

397.4 g/mol

IUPAC Name

N-(2-tert-butylphenyl)-3-(2,2,3,3-tetrafluoropropoxymethyl)benzamide

InChI

InChI=1S/C21H23F4NO2/c1-20(2,3)16-9-4-5-10-17(16)26-18(27)15-8-6-7-14(11-15)12-28-13-21(24,25)19(22)23/h4-11,19H,12-13H2,1-3H3,(H,26,27)

InChI Key

ZZXVGPLUFPJBPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC=CC(=C2)COCC(C(F)F)(F)F

Origin of Product

United States

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